rel-(R*,S*)-Bicalutamide Sulfoxide

Pharmaceutical Analysis HPLC Method Validation USP/EP Compendial Compliance

rel-(R*,S*)-Bicalutamide Sulfoxide (CAS 945419-64-7, molecular formula C₁₈H₁₄F₄N₂O₃S, molecular weight 414.37) is a chiral sulfoxide derivative and a key oxidative metabolite/impurity of the non-steroidal antiandrogen bicalutamide. This compound is officially designated as Bicalutamide USP Related Compound A and Bicalutamide EP Impurity E, serving as a pharmacopeial reference standard for the identification, purity testing, and assay of bicalutamide drug substance and drug product in accordance with USP and EP monographs.

Molecular Formula C18H14F4N2O3S
Molecular Weight 414.4 g/mol
Cat. No. B15296249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(R*,S*)-Bicalutamide Sulfoxide
Molecular FormulaC18H14F4N2O3S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28-/m0/s1
InChIKeyMHWPKBKCPXTKJS-HPGBDJQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-(R*,S*)-Bicalutamide Sulfoxide: Chemical Identity, Pharmacopeial Status, and Research-Grade Specifications for Prostate Cancer Studies


rel-(R*,S*)-Bicalutamide Sulfoxide (CAS 945419-64-7, molecular formula C₁₈H₁₄F₄N₂O₃S, molecular weight 414.37) is a chiral sulfoxide derivative and a key oxidative metabolite/impurity of the non-steroidal antiandrogen bicalutamide [1]. This compound is officially designated as Bicalutamide USP Related Compound A and Bicalutamide EP Impurity E, serving as a pharmacopeial reference standard for the identification, purity testing, and assay of bicalutamide drug substance and drug product in accordance with USP and EP monographs [2]. It possesses two stereogenic centers—one at the carbon bearing the hydroxyl group and one at the sulfoxide sulfur—yielding a specific relative configuration denoted rel-(R*,S*), which distinguishes it from its diastereomer rel-(R*,R*)-Bicalutamide Sulfoxide [3]. The compound is supplied as a white to off-white solid with purity typically exceeding 95% (HPLC), stored at 2–8°C, and is soluble in organic solvents such as chloroform and methanol but poorly soluble in aqueous media .

Why Generic Antiandrogens or Bicalutamide API Cannot Replace rel-(R*,S*)-Bicalutamide Sulfoxide in Analytical and Pharmacopeial Workflows


rel-(R*,S*)-Bicalutamide Sulfoxide is not interchangeable with the bicalutamide active pharmaceutical ingredient (API) or with other bicalutamide-related impurities because it possesses a distinct oxidation state (sulfoxide vs. sulfide or sulfone) and a specific relative stereochemistry that govern its chromatographic retention, spectral signature, and biological activity [1]. The USP monograph mandates a defined relative retention time (RRT 0.64–0.67 for its two isomers) and a resolution requirement of NLT 0.8 between the isomer pair, which are used to establish system suitability and to quantify this specific impurity in bicalutamide drug substance [2]. Bicalutamide sulfone (the fully oxidized analog), bicalutamide sulfide (the reduced precursor), and desfluoro or deshydroxy bicalutamide impurities each have different RRT values, relative response factors, and acceptance criteria, making accurate identification and quantification dependent on the use of the correct, well-characterized reference standard [2]. Furthermore, sulfoxide diastereomers display stereochemistry-dependent androgen receptor antagonism; the rel-(R*,S*) and rel-(R*,R*) forms are not functionally equivalent, and their biological activity can differ substantially [3]. Therefore, substituting this compound with generic bicalutamide or an unqualified impurity standard compromises analytical accuracy, regulatory compliance, and the reproducibility of pharmacological studies.

Head-to-Head Quantitative Differentiation of rel-(R*,S*)-Bicalutamide Sulfoxide Versus Comparators


USP Chromatographic Resolution: Isomer-Specific RRT and System Suitability Requirements Versus Other Bicalutamide Impurities

Under the official USP 2025 Bicalutamide monograph organic impurities procedure, rel-(R*,S*)-Bicalutamide Sulfoxide (USP Bicalutamide Related Compound A) resolves as two isomer peaks with well-defined relative retention times. Isomer A elutes at RRT 0.64 and Isomer B at RRT 0.67 relative to bicalutamide (RRT 1.00) [1]. The system suitability requirement mandates a resolution of NLT 0.8 between Isomer A and Isomer B, and NLT 8.5 between Isomer B and bicalutamide, enabling unambiguous separation from the API and from other specified impurities including desfluoro bicalutamide (RRT 0.83), 2-fluoro bicalutamide (RRT 0.94), deoxybicalutamide (RRT 1.33), and bicalutamide sulfide (RRT 1.56) [1]. The acceptance criterion for each isomer is NMT 0.1% of the bicalutamide peak area, using a relative response factor of 1.0 [1].

Pharmaceutical Analysis HPLC Method Validation USP/EP Compendial Compliance

Lipophilicity LogP Shift: 1.75-Fold Increase Over Parent Bicalutamide Drives Differential Extraction and Chromatographic Behavior

rel-(R*,S*)-Bicalutamide Sulfoxide exhibits a calculated LogP of 4.73, compared to a LogP of 2.7 for the parent drug bicalutamide, representing an approximate 1.75-fold increase in lipophilicity [1]. This pronounced shift arises from the replacement of the sulfide (–S–) or sulfone (–SO₂–) moiety with the more polarizable sulfoxide (–SO–) functional group, which alters hydrogen-bonding capacity and polar surface area (PSA 112.89 Ų for the sulfoxide) . The increased LogP directly impacts reversed-phase HPLC retention, solid-phase extraction recovery, and partitioning behavior in liquid-liquid extraction workflows used for bioanalytical sample preparation [1].

Physicochemical Characterization LogP Bioanalytical Method Development

Aqueous Solubility Reduction: 3.7-Fold Lower Solubility Than Parent Bicalutamide Informs Formulation and Sample Preparation

rel-(R*,S*)-Bicalutamide Sulfoxide has a measured aqueous solubility of approximately 2.5 × 10⁻³ g/L (25 °C), which is 3.7-fold lower than the aqueous solubility of parent bicalutamide (9.3 × 10⁻³ g/L) [1]. This reduced aqueous solubility is consistent with the higher LogP and altered hydrogen-bonding profile introduced by the sulfoxide group. The melting point of the sulfoxide (140–159 °C) is also substantially lower than that of bicalutamide (191–198 °C), reflecting weaker crystal lattice energy .

Solubility Formulation Development Sample Preparation

Antiproliferative Activity Enhancement: Sulfoxide Analogues Show Up to 5.7-Fold Lower IC₅₀ Than Parent Bicalutamide Across Four Prostate Cancer Cell Lines

In a 2021 head-to-head in vitro study by Kandil et al., a series of bicalutamide sulfoxide derivatives were evaluated for antiproliferative activity against four human prostate cancer cell lines (22Rv1, DU-145, LNCaP, VCaP) with bicalutamide and enzalutamide as positive controls [1]. The most potent sulfoxide analogue (Compound 28) demonstrated IC₅₀ values ranging from 9.09 to 31.11 µM across the four cell lines, compared to bicalutamide IC₅₀ values of 45.20–51.61 µM and enzalutamide IC₅₀ values of 11.47–53.04 µM [1]. This represents a 1.6- to 5.7-fold enhancement in potency over bicalutamide and is comparable to or exceeds enzalutamide in certain cell lines (e.g., VCaP: 9.09 µM for Compound 28 vs. 11.47 µM for enzalutamide) [1]. Notably, three pairs of sulfoxide diastereomers were chromatographically separated, and X-ray crystallography confirmed the relative configuration at both the chiral sulfur and carbon centers, underscoring that stereochemistry governs biological outcome [1].

Prostate Cancer Androgen Receptor Antagonist Antiproliferative Activity IC₅₀

Stereochemistry-Dependent Biological Activity: rel-(R*,S*) Configuration Is Distinguished From rel-(R*,R*) by NMR, X-Ray, and Chiral Chromatography

The sulfoxide functional group introduces a chiral center at sulfur, creating diastereomeric pairs when combined with the existing chiral carbon center. Li et al. (2009) demonstrated that the biological activity of bicalutamide sulfoxide diastereomers depends significantly on the configuration of their stereogenic centers, with distinct androgen receptor antagonist profiles for each diastereomer [1]. The rel-(R*,S*) designation specifies one relative configuration (e.g., (2R)-rel-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(S)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide), while its diastereomer rel-(R*,R*)-Bicalutamide Sulfoxide (CAS 1080647-25-1) bears the opposite relative configuration at sulfur . Kandil et al. (2021) successfully separated three pairs of sulfoxide diastereomers and confirmed relative configuration assignment at both the chiral sulfur and carbon centers by X-ray diffraction crystal structure analysis [2]. NMR comparison of diastereotopic methylene (CH₂) protons provided an additional spectroscopic handle for diastereomer differentiation [2].

Stereochemistry Diastereomer Separation Chiral Sulfoxide X-Ray Crystallography

Validated Application Scenarios for rel-(R*,S*)-Bicalutamide Sulfoxide Based on Quantitative Evidence


USP/EP Compendial Batch Release Testing of Bicalutamide Drug Substance and Drug Product

As the official USP Bicalutamide Related Compound A RS and EP Impurity E, rel-(R*,S*)-Bicalutamide Sulfoxide is the mandatory reference standard for system suitability testing and impurity quantification in the USP organic impurities procedure. The defined RRT values (Isomer A: 0.64, Isomer B: 0.67), resolution requirements (NLT 0.8 between isomers, NLT 8.5 between Isomer B and bicalutamide), and acceptance criteria (NMT 0.1% per isomer) are legally enforceable specifications for ANDA submissions and commercial batch release [1]. No alternative reference standard can satisfy these compendial requirements.

Analytical Method Development and Validation (AMV) for HPLC/UPLC Impurity Profiling

Laboratories developing stability-indicating HPLC or UPLC methods for bicalutamide require rel-(R*,S*)-Bicalutamide Sulfoxide as a key resolution marker. The 3.7-fold lower aqueous solubility and 1.75-fold higher LogP versus parent bicalutamide demand specific diluent composition and sample preparation protocols to ensure complete dissolution and accurate quantitation at the 0.1% specification limit [2]. The compound's distinct RRT and relative response factor (1.0) serve as system suitability benchmarks to verify column performance and mobile phase integrity before sample analysis [1].

Structure-Activity Relationship (SAR) Studies of Sulfoxide-Containing Antiandrogen Analogues

The Kandil et al. (2021) study demonstrated that bicalutamide sulfoxide analogues can achieve up to 5.7-fold greater antiproliferative potency than parent bicalutamide across four prostate cancer cell lines [3]. Procurement of well-characterized rel-(R*,S*)-Bicalutamide Sulfoxide as a reference standard enables research groups to benchmark new synthetic sulfoxide analogues against a defined stereochemical and pharmacological baseline. The availability of X-ray crystal structure data and diastereomer separation protocols provides a rigorous framework for correlating absolute configuration with biological activity [3][4].

Metabolite Identification and Quantification in Preclinical Pharmacokinetic Studies

Bicalutamide undergoes stereospecific metabolism in which the R (active) isomer is predominantly oxidized to an inactive sulfoxide metabolite [5]. rel-(R*,S*)-Bicalutamide Sulfoxide serves as the authentic reference standard for identifying and quantifying this oxidative metabolite in plasma, urine, and tissue homogenates using LC-MS/MS methods. The compound's distinct chromatographic retention (RRT relative to bicalutamide), higher LogP, and lower aqueous solubility relative to parent drug inform solid-phase extraction conditions and chromatographic gradient optimization for bioanalytical method development [2].

Quote Request

Request a Quote for rel-(R*,S*)-Bicalutamide Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.